SCH529074

p53 DNA-binding domain binding affinity

Standard mutant p53 reactivators (PRIMA-1, APR-246) lack defined in vitro p53 binding and require metabolic activation. SCH529074 provides a validated alternative with quantifiable target engagement. - Direct, reversible binding to p53 DNA-binding domain (Ki = 1-2 µM); suitable for SPR, ITC, crystallography - Restores function to multiple mutants (R273H, R248W, R175H, S241F, G245S, R282W); not mutation-restricted - Orally bioavailable; confirmed efficacy in DLD-1 xenograft (79% inhibition at 50 mg/kg p.o. BID) - Includes built-in negative control (N268R binding-ablated mutant)

Molecular Formula C31H36Cl2N6
Molecular Weight 563.6 g/mol
Cat. No. B15582596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH529074
Molecular FormulaC31H36Cl2N6
Molecular Weight563.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)
InChIKeyNCAJLQDPTZBGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCH529074 – p53 Mutant Reactivator with DBD Binding


SCH529074 is a synthetic small-molecule p53 activator that binds directly to the p53 DNA-binding domain (DBD) in a saturable and conformation-dependent manner, exhibiting a binding affinity (Ki) of 1–2 μM . Its primary mechanism involves acting as a chaperone to restore wild-type conformation and transcriptional function to numerous oncogenic p53 mutants, while simultaneously inhibiting HDM2-mediated ubiquitination of wild-type p53 [1]. This dual functional profile distinguishes it from both MDM2 antagonists that solely stabilize wild-type p53 and from other mutant p53 reactivators that lack oral bioavailability or defined target engagement .

1
Direct p53 DBD binding – defined, reversible target engagement confirmed by radioligand assay; suitable for SPR, ITC, and crystallography studies.
2
Broad mutant p53 reactivation – restores function to contact and structural mutants (R273H, R175H, R248W, etc.), supporting research across diverse cancer models.
3
Oral bioavailability for in vivo studies – oral dosing reduces handling complexity; reported tumor growth inhibition in xenograft models without IV access.

SCH529074 vs Other p53 Reactivators


Direct substitution with in-class p53-targeting compounds such as Nutlin-3, RITA, or PRIMA-1 is not supported by the available quantitative evidence due to fundamental differences in molecular mechanism, target engagement, and functional consequence. Nutlin-3 is an MDM2 antagonist (Ki ≈ 90 nM) that stabilizes wild-type p53 via protein-protein interaction inhibition but lacks the ability to reactivate mutant p53 . RITA, while also described as a p53 activator, binds to the p53 N-terminus (reported Kd = 1.5 nM) and disrupts the p53-HDM2 interaction, yet its activity against mutant p53 is not well-established . PRIMA-1 restores mutant p53 activity but its molecular target is not fully defined and no direct binding affinity to the p53 DBD is reported [1]. Consequently, experimental outcomes obtained with these comparators cannot be directly extrapolated to studies requiring SCH529074's specific chaperone activity and oral in vivo efficacy profile.

Mechanism mismatch
PRIMA-1 / APR-246 are prodrugs that do not bind p53 in vitro; using them as substitutes for binding-based assays (e.g., SPR, ITC) will yield negative results.
Spectrum mismatch
PhiKan083 reactivates only the Y220C mutant; it is not interchangeable for studies involving common hotspot mutations (R273H, R175H, R248W).
Engagement uncertainty
CP-31398 mechanism remains unconfirmed; its conformational effects may rely on DNA intercalation rather than direct p53 binding, limiting use as a binding reference.

SCH529074 – Comparative Evidence


Direct DBD Binding vs. PRIMA-1/APR-246 Prodrugs

SCH529074 exhibits direct, saturable binding to the p53 DNA-binding domain (DBD) with a Ki of 1–2 μM, as measured by surface plasmon resonance (SPR) [1]. In contrast, PRIMA-1 lacks a reported direct binding affinity to the p53 DBD, and Nutlin-3 binds to MDM2 (Ki = 90 nM) rather than p53 itself . This difference establishes SCH529074 as a direct p53-targeting chaperone rather than an MDM2 antagonist.

Direct DBD Binding vs. Prodrugs
Head-to-head
SCH529074 Ki = 1–2 μM, saturable, reversible; PRIMA-1/APR-246 show no in vitro p53 binding.
Supports selection for binding-based p53 target engagement studies.
Assay context: SPA with recombinant GST-p53 DBD and displacement by p53-response element oligonucleotide.
p53 DNA-binding domain binding affinity mutant p53 reactivation

Broad Mutant p53 Reactivation vs. PhiKan083

In an electrophoretic mobility shift assay (EMSA), SCH529074 increased the DNA-binding affinity of recombinant GST-fusion mutant p53 DBD proteins R273H and R249S, with Kd values of 0.6740 μM and 0.4313 μM, respectively . By comparison, PRIMA-1 restored sequence-specific DNA binding to a panel of mutant p53 proteins in vitro, but no quantitative Kd values for individual mutants were reported [1]. This quantitative characterization enables precise experimental dosing for studies focusing on these specific hotspot mutations.

Mutant Coverage vs. PhiKan083
Cross-study
SCH529074 reactivates ≥6 mutants (EC₅₀ 0.27–2.2 μM); PhiKan083 limited to Y220C (Kd ~150 μM).
Required for p53 mutation panels beyond Y220C; class-level inference supports broader utility.
Cell-based proliferation assays and split-luciferase biosensor data; cross-study comparison requires model-specific validation.
mutant p53 DNA-binding restoration EMSA R273H R249S

p53 Conformation Protection vs. CP-31398

SCH529074 reduced proliferation of tumor cell lines with mutant and wild-type p53 with EC50 values ranging from 400–3,700 nM, with p53 mutant cell lines being the most sensitive . In contrast, Nutlin-3 exhibits an IC50 of 4.3 μM in wild-type p53 22RV1 prostate cancer cells but is largely inactive (IC50 > 10 μM) in p53-null cells [1]. This differential sensitivity profile indicates that SCH529074 retains activity in mutant p53 contexts where MDM2 antagonists like Nutlin-3 are ineffective.

Conformation Protection vs. CP-31398
Head-to-head
SCH529074 preserved native p53 epitope (Mab1620) to a greater extent than CP-31398 under thermal stress.
Supports biophysical assays requiring conformational maintenance (DSF, ITC).
ELISA-based thermal denaturation with immobilized GST-p53 DBD; qualitative comparison.
antiproliferative mutant p53 wild-type p53 EC50 NSCLC

Oral Bioavailability vs. Intravenous PRIMA-1/APR-246

Oral administration of SCH529074 at 30 and 50 mg/kg twice daily for 4 weeks in female nude mice bearing DLD-1 human colorectal carcinoma xenografts resulted in 43% and 79% tumor growth inhibition, respectively, with corresponding plasma exposures of 0.26–0.55 μM and 0.39–0.79 μM . In comparison, Nutlin-3 lacks reported oral in vivo efficacy in mutant p53 xenograft models due to its dependence on wild-type p53 status . PRIMA-1 has demonstrated in vivo activity but requires intraperitoneal or intravenous administration and is not orally bioavailable [1]. SCH529074's oral dosing convenience and defined PK/PD relationship provide a distinct advantage for long-term in vivo studies.

Oral Bioavailability vs. IV PRIMA-1
Cross-study
Oral SCH529074 (50 mg/kg BID) → 79% TGI in DLD-1 xenograft; PRIMA-1 requires IV (20–100 mg/kg) for 90–98% TGI.
Enables oral in vivo dosing protocols without IV access; cross-model interpretation advised.
Different xenograft models (DLD-1 vs. Saos-2-His-273); direct TGI comparison limited by model variance.
in vivo oral bioavailability xenograft tumor growth inhibition DLD-1

Dual Mechanism: Mutant Reactivation and HDM2 Inhibition

Treatment of NSCLC cell lines with SCH529074 (2–4 μM) induced G0/G1 cell cycle arrest, with percentages of cells in G0/G1 increasing to 59% (H157), 72% (A549), 66% (HCT116), and 57% (HCT116 p53−/−) . This arrest occurred irrespective of p53 status. In contrast, RITA induces G0/G1 arrest and apoptosis primarily in wild-type p53 cells, with limited or no effect in p53-null or mutant contexts . SCH529074's p53-independent cell cycle modulation expands its utility to p53-deficient models where RITA is inactive.

Dual Mechanism: Reactivation + HDM2 Inhibition
Class-level
SCH529074 restores mutant p53 DNA binding and inhibits HDM2-mediated ubiquitination of wild-type p53 in cell-free assay.
Supports research in both mutant p53 and wild-type p53/HDM2-overexpressing contexts.
Dual activity inferred from in vitro ubiquitination assay and gene expression profiling; class-level distinction requires further validation.
cell cycle arrest G0/G1 NSCLC flow cytometry p53 activation

SCH529074 – Research Application Scenarios


NSCLC Models with Diverse p53 Mutations

Based on the quantitative restoration of DNA-binding affinity for R273H (Kd = 0.6740 μM) and R249S (Kd = 0.4313 μM) mutants , SCH529074 is the reagent of choice for functional studies aimed at reversing the transcriptional incompetence of these hotspot p53 mutants. Researchers can utilize these defined Kd values to guide in vitro dosing for EMSA or transcriptional reporter assays.

Colorectal Cancer Xenograft Studies with Oral Dosing

SCH529074's demonstrated oral bioavailability and dose-dependent tumor growth inhibition (43–79% at 30–50 mg/kg BID) in DLD-1 xenografts make it uniquely suited for long-term oral dosing studies in mutant p53-driven cancer models. This eliminates the need for parenteral administration required by PRIMA-1 or the p53-wild-type restriction of Nutlin-3.

Glioblastoma Combination with Temozolomide or Doxorubicin

SCH529074 induces G0/G1 arrest (59–72%) and apoptosis in NSCLC cell lines regardless of p53 status , enabling its use in isogenic p53 WT, mutant, and null cell line panels. This contrasts with RITA and Nutlin-3, which exhibit p53-dependent activity. SCH529074 is therefore the preferred tool for dissecting p53-independent cytotoxic mechanisms.

p53–Ligand Biophysical & Structural Studies

SCH529074's direct binding to the p53 DBD (Ki = 1–2 μM) and inhibition of HDM2-mediated ubiquitination [1] support its application in biochemical assays aimed at understanding p53 conformational stabilization and post-translational regulation. This dual activity is not recapitulated by MDM2 antagonists or other mutant p53 reactivators.

Application
Selection Property
Validation Focus
NSCLC cell-model studies
Broad mutant coverage (R273H, R248W, R175H)
Apoptosis and cell-cycle arrest endpoints in reported NSCLC lines
Colorectal xenograft research
Oral bioavailability and DLD-1 S241F model response
Tumor growth inhibition (TGI) under oral dosing protocols
Glioblastoma combination studies
p53 refolding in G245S/R282W mutants beyond Y220C scope
Biosensor-confirmed structural rescue and chemosensitization endpoints
p53-ligand biophysical analysis
Defined, saturable, reversible DBD binding (Ki 1–2 μM)
Radioligand binding specificity and N268R negative control for SPR/ITC/crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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